4-Methyl-2-heptanone
Description
Properties
IUPAC Name |
4-methylheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-7(2)6-8(3)9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFPSSTVLFHHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976905 | |
| Record name | 4-Methylheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6137-06-0 | |
| Record name | 2-Heptanone, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-heptanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-heptanone can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-pentanol with a suitable oxidizing agent. Another method involves the condensation of isobutyl alcohol with propionic acid, followed by dehydration and oxidation.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 4-methyl-2-heptenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methyl-2-heptanoic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride or lithium aluminum hydride yields 4-methyl-2-heptanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and halogenating agents.
Major Products Formed:
Oxidation: 4-Methyl-2-heptanoic acid.
Reduction: 4-Methyl-2-heptanol.
Substitution: Various substituted ketones and alcohols, depending on the reagents used.
Scientific Research Applications
Organic Synthesis
4-Methyl-2-heptanone serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing other organic compounds.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | 4-Methyl-2-heptanol |
| Reduction | NaBH4, LiAlH4 | 4-Methylheptane |
| Substitution | SOCl2 | 4-Methyl-2-heptyl chloride |
Biological Studies
Research has indicated that this compound exhibits antibacterial properties. For instance, studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus pumilus | 0.44 mg/ml |
| Plesiomonas shigelloides | 0.22 mg/ml |
Additionally, its antioxidant activity has been explored, highlighting its potential in neutralizing free radicals and preventing oxidative stress.
Industrial Applications
In industry, this compound is utilized primarily as a solvent for resins and coatings. Its compatibility with vinyl, epoxy, and acrylic resins makes it essential in the manufacturing of paints and coatings.
Key Industrial Uses:
- Solvent for natural resins and nitrocellulose
- Extracting agent in antibiotic production
- Component in the formulation of specialty chemicals
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial efficacy of this compound demonstrated significant inhibition against selected bacterial strains. The compound was tested at varying concentrations to determine its Minimum Inhibitory Concentration (MIC), revealing promising results that suggest its potential as a natural preservative or antimicrobial agent in food products.
Case Study 2: Solvent Efficacy
In industrial settings, the use of this compound as a solvent was evaluated for its effectiveness in dissolving various resins used in coatings. Comparative analyses showed that it outperformed several alternative solvents regarding solubility and evaporation rates, making it a preferred choice in formulations requiring rapid drying times without compromising film quality.
Mechanism of Action
The mechanism of action of 4-Methyl-2-heptanone involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a pheromone, affecting the behavior of certain insects. It interacts with odorant receptors, triggering a cascade of molecular events that lead to the desired behavioral response. In industrial applications, its solvent properties are attributed to its ability to dissolve various organic compounds, facilitating chemical reactions and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromatographic and Detection Properties
4-Methyl-2-heptanone exhibits superior chromatographic resolution compared to other ketones such as 2-pentanone, 2-hexanone, and 2-ethoxy-2-methylpropane. Its high signal-to-noise (S/N) ratio (10³–10⁴) and well-resolved peaks allow reliable alignment in gas chromatography (GC) analyses, even under saturated mass conditions. In contrast, compounds like 2-pentanone (S/N ~100) and 2-undecanone suffer from poor resolution and inconsistent alignment .
As a Biomarker
- Cancer Diagnostics: this compound is elevated in breast cancer cell lines and colorectal cancer patients (84% specificity) . In contrast, 2-nonanone is more sensitive in breast cancer due to its association with cytochrome P450 metabolism .
- Obesity Marker: In overweight children, this compound levels are significantly higher than in normal-weight individuals, alongside 5-methyl-3-hexanone, both linked to gut microbial dysbiosis .
Fermentation and Food Chemistry
- Meat Fermentation: this compound decreases during Penicillium oxalicum fermentation, while 2,3-butanedione (a diketone) increases, contributing to buttery aromas .
- Off-Flavor Removal: In sheep placenta, this compound is a major off-flavor compound, whereas dimethyl disulfide and ammonia are more readily removed via yeast fermentation .
Structural Isomers and Analogs
- 2-Methyl-4-heptanone (CAS 626-33-5): An isomer with the methyl group at position 4 and ketone at position 2. While both share the molecular formula C₈H₁₆O, their retention times and fragmentation patterns differ, impacting their detection in GC-MS .
- 6-Methyl-5-hepten-2-one : A cyclic analog with a double bond, showing higher retention times (30.447 min) and distinct flavor contributions in fruits and fermented foods .
Environmental and Industrial Presence
- Packaging Materials: this compound is detected in dairy packaging, alongside styrene and 2-heptanone, but at lower migration rates compared to benzaldehyde .
- Plant VOCs: In bottle gourd accessions, this compound is present at trace levels (0.55–1.26 μg/kg), whereas acetophenone and heptanal dominate the VOC profile .
Key Research Findings
Chromatographic Stability: this compound’s high resolution makes it a robust candidate for untargeted metabolomics, outperforming linear-chain ketones like 2-pentanone .
Disease Specificity: Its presence in colorectal cancer patients (84%) contrasts with 3-heptanone, which is specific to lymphoma .
Microbial Origin: Produced by bacterial and fungal species, this compound is linked to gut microbiota in obesity, whereas 2-nonanone is more associated with eukaryotic metabolism .
Biological Activity
4-Methyl-2-heptanone, also known as 4-methylheptan-2-one, is a volatile organic compound (VOC) with diverse biological activities. This compound has garnered attention in various fields, including microbiology, entomology, and pharmacology, due to its unique biochemical properties and mechanisms of action. This article explores the biological activity of this compound, focusing on its role as a pheromone, its interaction with enzymes, and its potential applications in medicine and agriculture.
- Chemical Formula : C₈H₁₆O
- Molecular Weight : 128.21 g/mol
- CAS Number : 6137-06-0
Target of Action
This compound primarily interacts with olfactory receptors in nematodes, acting as an attractant. This mechanism has been studied in Bacillus nematocida B16, where the compound plays a crucial role in the nematode's host-seeking behavior.
Biochemical Pathways
The biosynthesis of this compound involves a novel methylketone synthase gene identified as yneP in Bacillus nematocida B16. This gene is essential for the production of the compound, which is linked to enhanced fatty acid synthesis during its biosynthesis .
Cellular Effects
This compound influences various cellular processes by modulating enzyme activities and gene expression. It has been shown to interact with cytochrome P450 enzymes, which are vital for the metabolism of xenobiotics and endogenous compounds. Such interactions can lead to alterations in metabolic pathways and cellular functions, particularly in response to oxidative stress.
Role as a Pheromone
Research indicates that this compound serves as a pheromone for certain insect species. Its effectiveness as an attractant has been demonstrated in studies involving ants, where it was found to elicit alarm responses . The compound's enantiomers exhibit varying levels of biological activity; for instance, S-(+)-4-methyl-3-heptanone is significantly more active than its counterpart in eliciting responses from Atta texana ants .
Antifungal Properties
Although primarily studied for its role as a pheromone, this compound has also shown potential antifungal activity. In particular, it has been investigated for its effects on plant pathogens such as Alternaria solani, where it disrupts cell membrane integrity and induces cellular damage . This property may have implications for agricultural applications.
Case Studies
- Nematode Attraction : A study demonstrated that this compound produced by Bacillus nematocida B16 significantly attracted nematodes toward the bacterial source. The study utilized behavioral assays to quantify attraction levels and established a correlation between compound concentration and nematode response .
- Antifungal Activity : Research on the effects of 6-methyl-2-heptanone (a related compound) revealed significant antifungal properties against A. solani. The study utilized electron microscopy to observe structural changes in fungal cells post-exposure, indicating that similar mechanisms may be expected from this compound due to their chemical similarities .
Agricultural Uses
Given its role as a nematode attractant and potential antifungal agent, this compound could be developed into bio-pesticides or used in integrated pest management strategies to control agricultural pests.
Medical Research
The compound is also being explored for potential medicinal applications, including local anesthetic properties and use in developing new pharmaceuticals. Its interaction with cytochrome P450 enzymes suggests that it could influence drug metabolism .
Q & A
Basic Research Questions
Q. How is 4-methyl-2-heptanone identified and quantified in complex biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is the gold standard for identifying and quantifying this compound in biological samples (e.g., urine, plant volatiles). Key parameters include retention time (RT) matching, mass spectral library comparisons, and signal-to-noise (S/N) thresholds (>100 for reliable detection). For quantification, internal standards (e.g., deuterated analogs) and calibration curves are essential to account for matrix effects .
Q. What are the primary synthetic routes for this compound?
- Methodology : The compound is commonly synthesized via oxidation of 2-methyl-2-heptanol using chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-oxidation. Purity is validated using GC-MS and nuclear magnetic resonance (NMR) spectroscopy .
Q. In what natural or industrial contexts is this compound detected?
- Findings : It is identified in:
- Biological systems : Urinary volatiles of head and neck cancer (HNC) patients as a potential biomarker .
- Food chemistry : Volatile organic compounds (VOCs) in chocolate-making processes and sour guava (Psidium friedrichsthalianum) .
- Plant biochemistry : Essential oils and metabolic byproducts in select plant species .
Advanced Research Questions
Q. How can chromatographic parameters be optimized to resolve this compound in untargeted metabolomics?
- Experimental Design :
- Peak resolution : Use high-resolution GC columns (e.g., 60 m × 0.25 mm ID, 0.25 µm film thickness) to separate co-eluting peaks. This compound’s alignment relies on retention time (tR) matching due to its high S/N (>10³) and unique apex retention across chromatograms .
- Mass spectral matching : Set match score thresholds (e.g., 600–1000) to distinguish it from structural analogs like 2-pentanone or 2-hexanone, which exhibit lower S/N and shared apexes .
Q. What methodological considerations are critical when validating this compound as a disease biomarker?
- Validation Framework :
- Statistical rigor : Apply receiver operating characteristic (ROC) curve analysis to assess sensitivity (>85%) and specificity (>80%) (AUC >0.85 indicates strong discriminative power) .
- Fold-change thresholds : Use Log2FC ≥0.58 (upregulation) or ≤−0.57 (downregulation) to confirm biological relevance in case-control studies .
- Pathway analysis : Integrate metabolomic data with tools like MetaboAnalyst to identify dysregulated pathways (e.g., lipid peroxidation) in disease contexts .
Q. How can contradictory findings about this compound’s presence across studies be resolved?
- Data Contradiction Analysis :
- Technical variability : Differences in HS-SPME fiber coatings (e.g., PDMS vs. CAR/PDMS) affect compound extraction efficiency. Standardize protocols using FDA/EMA guidelines .
- Biological variability : Cohort heterogeneity (e.g., age, diet) may influence urinary VOC profiles. Use multivariate models (e.g., PCA, PLS-DA) to control confounders .
- Detection limits : Studies reporting null results may lack sensitivity (S/N <100). Validate with targeted MRM (multiple reaction monitoring) MS methods .
Q. What multivariate statistical approaches are suitable for analyzing this compound’s role in volatile mixtures?
- Analytical Workflow :
- Principal Component Analysis (PCA) : Reduces dimensionality to identify clusters where this compound contributes significantly to sample discrimination (e.g., in plant or food volatiles) .
- Variable Importance in Projection (VIP) : Prioritizes compounds with VIP scores >1.0 in partial least squares models, as demonstrated in HNC biomarker studies .
Methodological Best Practices
- Sample Preparation : Use isotopically labeled internal standards (e.g., ¹³C-4-methyl-2-heptanone) to correct for matrix effects in quantitative GC-MS .
- Data Reporting : Include raw data tables (e.g., tR, S/N, AUC) in supplementary materials to ensure reproducibility .
- Ethical Compliance : Adhere to institutional review board (IRB) protocols for human-derived samples, especially in biomarker research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
